molecular formula C21H25N7O B2923656 3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 1396800-24-0

3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B2923656
CAS RN: 1396800-24-0
M. Wt: 391.479
InChI Key: LRWCBISPMHOHIV-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Indazoles, on the other hand, are bicyclic compounds consisting of two nitrogen atoms in a benzene ring fused to a pyrazole ring.


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .


Molecular Structure Analysis

1,2,4-Triazoles have a five-membered aromatic azole chain, with a molecular formula of C2H3N3 . They are a central structural component in a number of drug classes .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure. For example, they can be alkylated at the N-1 position or undergo nucleophilic substitution reactions at the C-5 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For 1,2,4-triazoles, these properties can vary widely depending on the substituents attached to the triazole ring .

Scientific Research Applications

Synthesis and Docking Studies

Compounds containing the piperazin-1-yl-1H-indazole framework are significant in medicinal chemistry. A study highlighted the synthesis of a novel compound with a similar structural motif, emphasizing its potential in drug development. This research outlines a simple and efficient synthetic route, characterized by spectral analysis, and presents docking studies, underscoring the compound's relevance in understanding interactions with biological targets (Balaraju et al., 2019).

Reactivity and Adsorption Behavior

The reactivity properties and adsorption behavior of triazole derivatives have been explored through DFT and MD simulation studies. These investigations provide insights into the molecule's local reactive properties, stability indicators, and interaction sites, which are critical for pharmaceutical applications (Al-Ghulikah et al., 2021).

Inhibitors of Soluble Epoxide Hydrolase

Research on 1,3,5-triazin-ylpiperidine-4-carboxamide derivatives, closely related to the compound , has led to the identification of potent inhibitors of soluble epoxide hydrolase. These findings underscore the critical role of the triazine heterocycle and phenyl group substitution in enhancing biological activity and selectivity, vital for developing therapeutic agents (Thalji et al., 2013).

Design and Synthesis for Pharmacological Evaluation

The design and synthesis of novel derivatives featuring the piperazine moiety have been extensively studied for their pharmacological potential. These efforts include evaluating antidepressant and antianxiety activities, indicating the structural versatility and relevance of such compounds in discovering new therapeutic agents (Kumar et al., 2017).

Antimicrobial and Antifungal Agents

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of triazole derivatives, emphasizing the significance of the piperazine carboxamide structure in contributing to bioactive profiles against various bacterial and fungal strains. This research avenue demonstrates the compound's applicability in addressing resistant microbial infections and the development of new antimicrobial agents (Jadhav et al., 2017).

Future Directions

The development of new 1,2,4-triazole derivatives with improved pharmacological properties is an active area of research . Future work could involve the synthesis and evaluation of new derivatives, as well as investigations into their mechanisms of action.

properties

IUPAC Name

[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c29-21(20-17-8-4-5-9-18(17)23-25-20)27-12-10-26(11-13-27)14-19-24-22-15-28(19)16-6-2-1-3-7-16/h1-3,6-7,15H,4-5,8-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWCBISPMHOHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)CC4=NN=CN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole

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